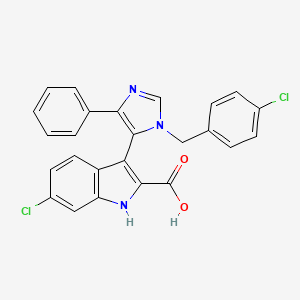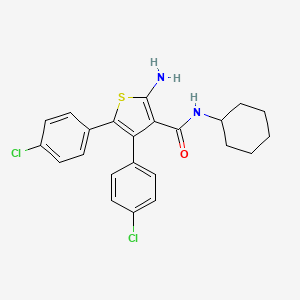
6-Chloro-3-(1-(4-chlorobenzyl)-4-phenyl-1H-imidazol-5-yl)-1H-indole-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “PB12” refers to a transition-metal-encapsulated superatom compound, specifically [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py. This compound is an endohedral plumbaspherene, which means it consists of a lead-based cluster with a gold atom encapsulated inside. The compound adopts a distorted symmetry due to the second-order Jahn-Teller effect .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py involves several steps :
Preparation of K₄Pb₉: Potassium and lead are reacted in ethylenediamine under a nitrogen atmosphere.
Formation of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py: K₄Pb₉ is dissolved in pyridine along with [2.2.2]crypt. Separately, Au(PPh₃)Ph is dissolved in toluene. The toluene solution is added to the pyridine solution dropwise while stirring vigorously. The resulting solution is filtered and layered with toluene to obtain dark red crystals of the compound.
Industrial Production Methods
Currently, there are no established industrial production methods for [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py due to its complex synthesis and specialized conditions required for its preparation.
Analyse Des Réactions Chimiques
Types of Reactions
The compound [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py undergoes various types of reactions, including:
Oxidation: The lead atoms in the cluster can undergo oxidation reactions.
Reduction: The gold atom encapsulated within the lead cluster can participate in reduction reactions.
Common Reagents and Conditions
Oxidation Reactions: Common oxidizing agents such as oxygen or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the lead atoms may result in lead oxides, while reduction of the gold atom may yield elemental gold.
Applications De Recherche Scientifique
Chemistry
In chemistry, [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py is studied for its unique electronic properties and aromatic character. Density Functional Theory (DFT) computations have revealed its chemical bonding nature and aromatic character .
Biology and Medicine
For example, the radiolanthanide terbium-161 can be encapsulated within the compound for targeted delivery to cancer cells .
Industry
In industry, the compound’s unique electronic properties make it a candidate for use in advanced materials and nanotechnology applications.
Mécanisme D'action
The mechanism by which [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py exerts its effects involves the encapsulation of a transition metal (gold) within a lead-based cluster. This encapsulation alters the electronic properties of the gold atom, allowing it to participate in unique chemical reactions and interactions. The molecular targets and pathways involved depend on the specific application, such as targeted radionuclide therapy, where the compound targets cancer cells expressing specific receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
[K(2,2,2-crypt)]₃[Au@Pb₁₀]·2py: A similar compound with a different number of lead atoms in the cluster.
[K(2,2,2-crypt)]₃[Au@Sn₁₂]·2py: A tin-based analog of the compound.
Uniqueness
The uniqueness of [K(2,2,2-crypt)]₃[Au@Pb₁₂]·2py lies in its distorted symmetry and aromatic character, which are not observed in its analogs. Additionally, the encapsulation of gold within the lead cluster imparts unique electronic properties that are valuable for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C25H17Cl2N3O2 |
|---|---|
Poids moléculaire |
462.3 g/mol |
Nom IUPAC |
6-chloro-3-[3-[(4-chlorophenyl)methyl]-5-phenylimidazol-4-yl]-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C25H17Cl2N3O2/c26-17-8-6-15(7-9-17)13-30-14-28-22(16-4-2-1-3-5-16)24(30)21-19-11-10-18(27)12-20(19)29-23(21)25(31)32/h1-12,14,29H,13H2,(H,31,32) |
Clé InChI |
QZJRNGXHRQJBJH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(N(C=N2)CC3=CC=C(C=C3)Cl)C4=C(NC5=C4C=CC(=C5)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Calcium bis((3R,5R)-7-[4-(4-fluorophenyl)-2-(N-methylmethanesulfonamido)-6-(propan-2-yl)pyrimidin-5-yl]-3,5-dihydroxyheptanoate)](/img/structure/B10815120.png)
![(2z)-4-[(3-Carbamoylphenyl)amino]-4-Oxobut-2-Enoic Acid](/img/structure/B10815140.png)
![7-(pyrrolidin-1-ylmethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B10815147.png)

![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-Phenylpropyl]propanamide](/img/structure/B10815159.png)
![5-[[4-[[4-[(3-Carboxy-4-chlorophenyl)amino]phenyl]phenylmethylene]-2,5-cyclohexadien-1-ylidene]amino]-2-chlorobenzoic acid](/img/structure/B10815167.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1s)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815169.png)
![3-(4-Oxo-3,4-Dihydroquinazolin-2-Yl)-N-[(1r)-1-(Pyridin-2-Yl)ethyl]propanamide](/img/structure/B10815170.png)

![3-[5-[(E)-[4-(1-acetylsulfanylethyl)-3-methyl-5-oxopyrrol-2-ylidene]methyl]-2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-1H-pyrrol-3-yl]propanoic acid](/img/structure/B10815183.png)
![2-{[2-(1H-indazol-5-ylamino)pyrimidin-4-yl]amino}benzoic acid](/img/structure/B10815185.png)
![2-[4-[[5-Methyl-2-(3-sulfamoylanilino)pyrimidin-4-yl]amino]phenoxy]acetamide](/img/structure/B10815195.png)

![4-[(4s)-5,5-Dimethyl-2-Oxo-4-Phenyl-1,3-Oxazolidin-3-Yl]-N-(Quinolin-8-Yl)benzamide](/img/structure/B10815200.png)